![molecular formula C22H18O4 B14281505 [1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy- CAS No. 128702-28-3](/img/structure/B14281505.png)
[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol: is an organic compound belonging to the binaphthalene family This compound is characterized by the presence of two methoxy groups at the 7 and 7’ positions and two hydroxyl groups at the 2 and 2’ positions on the binaphthalene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-2-naphthol.
Oxidative Coupling: The 7-methoxy-2-naphthol undergoes oxidative coupling in the presence of a copper catalyst, such as CuCl(OH)TMEDA, in dichloromethane (CH2Cl2) while bubbling oxygen through the mixture.
Purification: The product is then purified using standard chromatographic techniques to obtain the pure 7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted binaphthalenes
Wissenschaftliche Forschungsanwendungen
7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in palladium-catalyzed Heck reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of intrinsically microporous polyimides for gas separation applications.
Wirkmechanismus
The mechanism of action of 7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol involves its interaction with various molecular targets and pathways:
Biological Activity: The compound’s derivatives may interact with cellular targets, leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Dimethoxy-1,1’-binaphthalene
- 1,1’-Bi-2-naphthol (BINOL)
- 2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP)
Uniqueness
7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol is unique due to the presence of methoxy groups at the 7 and 7’ positions, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other binaphthalene derivatives and contributes to its specific applications in asymmetric catalysis and materials science.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-7-methoxynaphthalen-1-yl)-7-methoxynaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-25-15-7-3-13-5-9-19(23)21(17(13)11-15)22-18-12-16(26-2)8-4-14(18)6-10-20(22)24/h3-12,23-24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGLMWWQIMVCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)OC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441241 |
Source


|
| Record name | [1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128702-28-3 |
Source


|
| Record name | [1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
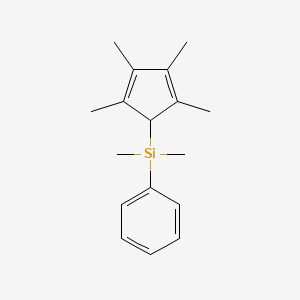

![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
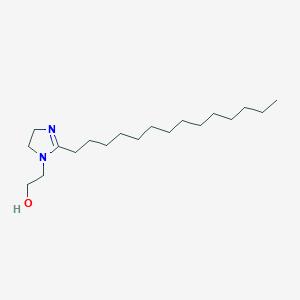
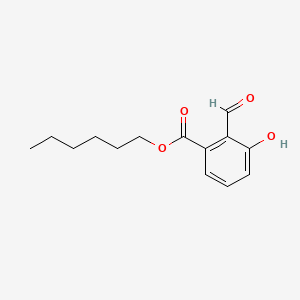
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)

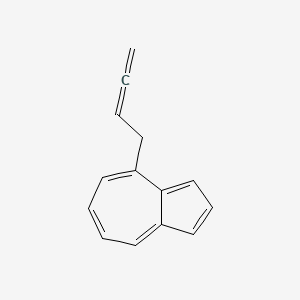
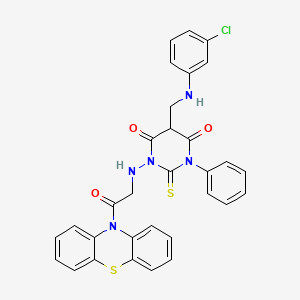
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)


